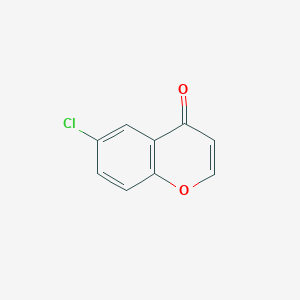

6-Chlorochromone

説明

Significance of the Chromone (B188151) Scaffold in Chemical Sciences

The chromone backbone, a benzo-γ-pyrone framework, is a fundamental structural unit found in a plethora of naturally occurring compounds, particularly in plants and fungi. ijrar.orgnih.govacs.org This scaffold's importance is underscored by its presence in a wide array of biologically active molecules. benthamdirect.comijrar.org The inherent reactivity of the carbonyl group in the pyran ring allows for diverse chemical modifications, making it a versatile template for the synthesis of a wide range of heterocyclic compounds. researchgate.net This structural flexibility is a key reason why chromone derivatives have been extensively investigated for their pharmacological potential. nih.govscilit.com

Research has consistently demonstrated that the chromone nucleus is associated with a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. benthamdirect.comnih.govscilit.com The specific type, number, and position of substituents on the chromone core play a crucial role in determining its pharmacological profile. scilit.com This has led to extensive research focused on synthesizing and evaluating novel chromone derivatives with enhanced and specific biological activities. ijrar.orgacs.org Beyond medicinal applications, chromone derivatives are also utilized in the development of fluorescent probes for biological imaging due to their inherent photochemical properties. researchgate.netchemimpex.com

Overview of Halochromones in Organic and Medicinal Chemistry

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. sciforum.netresearchgate.net Halogenated chromones, or halochromones, are a class of compounds that have garnered significant interest for this reason. core.ac.uk While naturally occurring halochromones are relatively rare, synthetic methodologies have been developed to introduce halogens at various positions on the chromone ring. researchgate.netcore.ac.uk The synthesis of halochromones can be achieved either by using halogenated precursors in the primary chromone synthesis or by direct halogenation of a pre-formed chromone nucleus. core.ac.uk

The presence of a halogen substituent can significantly influence the electronic and steric properties of the chromone scaffold, thereby affecting its reactivity and biological interactions. mdpi.comuchile.cl For instance, halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. mdpi.com Research has shown that the introduction of halogens can indeed enhance the biological activity of chromones, leading to the development of potent anticancer, anti-inflammatory, and antimicrobial agents. core.ac.ukmdpi.comchemimpex.com For example, studies on 3-halochromones have demonstrated their utility as key intermediates in the synthesis of more complex and biologically active compounds. core.ac.ukrsc.org

Research Trajectories and Unexplored Dimensions of 6-Chlorochromone

This compound, as a specific halochromone, serves as a valuable building block in organic synthesis. chemimpex.com Its chlorinated chromone structure is a key feature that contributes to its reactivity and potential applications. chemimpex.com Current research has utilized this compound as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comchemimpex.com For instance, it is a precursor in the development of compounds targeting inflammatory diseases. chemimpex.com The synthesis of derivatives such as this compound-2-carboxylic acid highlights its role as a versatile starting material for creating new chemical entities. chemimpex.combiosynth.com

Despite its utility, there are still unexplored dimensions of this compound research. While its role as a synthetic intermediate is established, a deeper understanding of its own intrinsic biological activities is an area ripe for investigation. For example, comprehensive studies on its antioxidant properties are of interest. chemimpex.com Furthermore, the full potential of this compound in materials science, such as in the development of dyes, pigments, and polymers with specific optical properties, remains an area with significant room for exploration. chemimpex.com The development of new synthetic methodologies to functionalize the this compound scaffold at various positions could unlock novel derivatives with unique properties and applications. For instance, the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones showcases the potential for creating highly functionalized and structurally diverse molecules from this starting material. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Properties of this compound and a key derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 33533-99-2 scbt.com | C9H5ClO2 scbt.com | 180.59 scbt.com |

| This compound-2-carboxylic acid | 5006-45-1 biosynth.com | C10H5ClO4 biosynth.com | 224.6 biosynth.com |

Structure

3D Structure

特性

IUPAC Name |

6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZQATFTQAZCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345122 | |

| Record name | 6-Chlorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33533-99-2 | |

| Record name | 6-Chlorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chlorochromone and Its Derivatives

Strategies for the Synthesis of the 6-Chlorochromone Nucleus

The construction of the fundamental this compound scaffold can be achieved through several strategic approaches, starting from appropriately substituted phenolic precursors. These methods often involve cyclization reactions that form the pyranone ring.

Claisen Condensation Approaches for Chromone (B188151) Synthesis

The Claisen condensation is a classical and effective method for the formation of the chromone core. libretexts.org This reaction typically involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an ester in the presence of a base. For the synthesis of this compound derivatives, the starting material is 4-chloro-2-hydroxyacetophenone. The reaction proceeds through the formation of a β-dicarbonyl intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the chromone ring. libretexts.orgcore.ac.uk A two-step procedure involving the formation of a 1,3-dioxophenoxy intermediate followed by cyclization under acidic conditions has been reported for the synthesis of related chromone derivatives. core.ac.uk

The general mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl group of the ester. libretexts.orgorganicchemistrytutor.com Subsequent elimination of an alcohol molecule drives the condensation. libretexts.org The resulting β-keto ester can then be cyclized under acidic conditions to form the final chromone product. core.ac.uk

Oxidative Cyclization Reactions in Halochromone Formation

Oxidative cyclization is a key strategy for synthesizing halochromones, including derivatives of this compound. core.ac.uk This method often utilizes halogenated 2'-hydroxychalcones as precursors. core.ac.uk These chalcones, which are α,β-unsaturated ketones, can be synthesized by the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde.

The oxidative cyclization of the 2'-hydroxychalcone (B22705) to the corresponding flavone (B191248) (2-phenylchromone) can be achieved using various oxidizing agents. core.ac.uk Common reagent systems include:

Alkaline Hydrogen Peroxide: This method, known as the Algar-Flynn-Oyamada (AFO) reaction, typically yields 3-hydroxyflavones. core.ac.uk

Selenium Dioxide (SeO₂): The use of SeO₂ in a solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the flavone. core.ac.uk

DMSO/I₂: A system of dimethyl sulfoxide and iodine is also a well-known and versatile reagent for the oxidative cyclization of 2'-hydroxychalcones to flavones. core.ac.uk

These reactions provide a direct route to the chromone ring system with the halogen substituent already in place on the A-ring. core.ac.uk The synthesis of 3-halochromones can also be achieved from enaminones through oxidative α-halogenation using reagents like Oxone® in combination with potassium halides (KCl, KBr, KI). researchgate.net

Microwave-Assisted Synthetic Routes to 6-Chlorochromones

The application of microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of chromone derivatives, including 2-methyl-6-chlorochromone, has been successfully achieved using microwave assistance. core.ac.uk

One strategy involves a Claisen condensation followed by a two-step procedure comprising the formation of the 1,3-dioxophenoxy intermediate and its subsequent cyclization under acidic conditions, where microwave heating accelerates the process. core.ac.uk Microwave-assisted palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have also been employed for the regioselective functionalization of the chromone scaffold, demonstrating the utility of this technology in derivatization as well as core synthesis. researchgate.net

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Advantage of Microwave |

| Claisen Condensation & Cyclization | 4-Chloro-2-hydroxyacetophenone, Ester | Base, Acid, Microwave Irradiation | This compound derivative | Reduced reaction time core.ac.uk |

| Sonogashira Coupling | 8-Bromo-6-chlorochromone derivative, N-Boc-propargylamine | PdCl₂(PPh₃)₂, Et₃N, CuI, THF, 120 °C, Microwave | 8-Alkynyl-6-chlorochromone derivative | Efficient regioselective introduction of substituents researchgate.net |

Palladium-Mediated C-C Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds, including this compound. researchgate.netsigmaaldrich.com These reactions allow for the regioselective introduction of a wide variety of substituents onto the chromone nucleus, which is essential for developing libraries of compounds for biological screening. gu.se Reactions such as Suzuki, Stille, Heck, and Sonogashira have been successfully applied to halogenated chromones. researchgate.net

For example, a 2,3,6,8-tetrasubstituted chromone scaffold was synthesized starting from 2-(aryl or styryl)-8-bromo-6-chloro-3-hydroxychromones. This scaffold allows for the selective introduction of different groups at the 3-, 6-, and 8-positions using various palladium-mediated reactions. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations. uwindsor.ca These methods provide a versatile platform for creating structural diversity in this compound derivatives. mdpi.com

| Coupling Reaction | Substrate Position | Coupling Partner | Typical Catalyst System | Reference |

| Suzuki | 3, 6, 8 | Aryl/heteroaryl boronic acid | Pd(OAc)₂, K₂CO₃, PEG-400 | acs.org |

| Sonogashira | 8 | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, NEt₃ | researchgate.net |

| Stille | 3, 6, 8 | Organostannane | Pd catalyst | researchgate.net |

| Heck | 3, 6, 8 | Alkene | Pd catalyst, base | researchgate.net |

Regioselective Functionalization of this compound

Following the synthesis of the this compound nucleus, further functionalization is often required to modulate its chemical and biological properties. Regioselective reactions that target specific positions on the chromone ring are of high importance. mdpi.comnih.gov

Introduction of Formyl Groups (e.g., 6-Chloro-3-formylchromone)

The introduction of a formyl group (-CHO) at the C-3 position of the chromone ring is a valuable transformation, as the resulting 3-formylchromone is a versatile intermediate for the synthesis of a wide range of derivatives. jrespharm.comasianpubs.org The Vilsmeier-Haack reaction is the most common and efficient method for this purpose. core.ac.ukuchile.cl

The synthesis of 6-chloro-3-formylchromone (B182501) is achieved by treating 4-chloro-2-hydroxyacetophenone with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). core.ac.ukasianpubs.org The reaction proceeds via electrophilic substitution on the intermediate enolate, followed by cyclization and hydrolysis to yield the final product. asianpubs.org This method has been used to prepare a variety of substituted 3-formylchromones. jrespharm.comasianpubs.org

Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction asianpubs.org

Starting Material: 4-Chloro-2-hydroxyacetophenone

Reagents: Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)

Yield: 71%

Melting Point: 168 °C

This key intermediate, 6-chloro-3-formylchromone, serves as a building block for more complex molecules, such as 6-chloro-3-chromone carboxylic acid. core.ac.ukchemimpex.com

Synthesis of Aminomethylated this compound Derivatives

The introduction of an aminomethyl group, particularly at the 3-position of the chromone scaffold, is a key strategy for creating derivatives with diverse biological activities. A notable and efficient synthetic route has been developed for Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. researchgate.net This method provides a novel way to introduce a primary aminomethyl group onto a 2-arylchromone framework. researchgate.net

The synthesis begins with either a 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or a 2-aryl-8-bromo-6-chlorochroman-4-one, which undergoes a Mannich reaction. researchgate.net This step yields a critical intermediate, 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. researchgate.net This intermediate is then subjected to an aza-Michael reaction, which introduces the nitrogen-containing moiety. researchgate.net The final step is an oxidation using selenium dioxide (SeO₂) to form the chromone ring and yield the target compound. researchgate.net These aminomethylated derivatives serve as valuable scaffolds for further chemical exploration, including the synthesis of chromone-based peptidomimetics. researchgate.netuniv.kiev.ua

Incorporation of Hydrazone Moieties into Chromone Scaffolds

Hydrazone moieties are known for their chelating abilities and are incorporated into chromone structures to create derivatives with potential applications as chemosensors. mdpi.commagritek.com The synthesis of chromone-hydrazones is typically achieved through a condensation reaction between a 3-formylchromone precursor and a suitable hydrazine (B178648) derivative. mdpi.com To prepare this compound analogs, the starting material would be 6-chloro-3-formylchromone.

The general procedure involves refluxing the formylchromone (B10848765) and the aromatic hydrazine in ethanol, often with a few drops of an acid catalyst like p-toluenesulfonic acid (pTSA), for several hours. mdpi.com The resulting hydrazone derivative often precipitates from the solution and can be purified by recrystallization. mdpi.com This methodology allows for the creation of a library of structurally varied chromone-hydrazones by using different hydrazine compounds. sciforum.net For instance, a series of thiazolyl hydrazone derivatives of chromone-3-carbaldehyde has been synthesized through the cyclization of thiosemicarbazone precursors. nih.govbenthamdirect.com The structures of these compounds are routinely confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. mdpi.commagritek.com

| Chromone Precursor | Hydrazine Reactant | Resulting Moiety | Reference |

|---|---|---|---|

| 6-Chloro-3-formylchromone | Benzaldehyde-hydrazone | Benzaldehyde-hydrazone derivative | mdpi.com |

| 6-Chloro-3-formylchromone | Benzophenone-hydrazone | Benzophenone-hydrazone derivative | mdpi.com |

| 6-Chloro-3-formylchromone | Substituted Thiosemicarbazide | Thiazolyl hydrazone derivative (after cyclization) | nih.govbenthamdirect.com |

Halogenation at Different Positions of the Chromone Ring System

The direct halogenation of the chromone ring is a fundamental strategy for producing key intermediates for further diversification, such as in cross-coupling reactions. rsc.org The reaction of chromones with halogens typically results in the addition of the halogen across the double bond of the pyrone ring. core.ac.uk However, specific methods have been developed for direct C-H halogenation at various positions on both the pyrone (C-ring) and benzene (B151609) (A-ring) portions of the scaffold. core.ac.ukccspublishing.org.cn

Halogenation at C-3: The C-3 position is frequently targeted for halogenation. 3-Iodoflavones can be synthesized by reacting flavones with reagents like bis(trifluoroacetoxyiodo)benzene (BTI) and iodine. core.ac.uk Selective 3-bromination can be achieved using reagents such as pyridinium (B92312) bromide perbromide (PHPB) or R₄NBr/PhI(OAc)₂ under mild conditions. core.ac.ukccspublishing.org.cn 3-Chlorination has been successfully performed using N-chlorosuccinimide (NCS). core.ac.uk

Halogenation at the Benzene Ring (A-Ring): Halogenation of the A-ring, which includes the 6-position, is often influenced by the presence of activating substituents like hydroxyl or alkoxyl groups. core.ac.uk For example, selective chlorination of certain flavonoids with thionyl chloride can yield 6,8-dichloro derivatives. core.ac.uk The synthesis of 6-iodostyrylchromone derivatives has been accomplished via the reaction of 6-tributyltin precursors with iodine. core.ac.uk A general method for halogenating flavones involves using a potassium halide (KX) in the presence of Oxone, which generates the reactive molecular halogen in situ. ccspublishing.org.cn

| Reagent | Target Position(s) | Halogen Introduced | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | C-3 | Chlorine | core.ac.uk |

| Thionyl chloride | C-6, C-8 (on specific substrates) | Chlorine | core.ac.uk |

| Pyridinium bromide perbromide (PHPB) | C-3 | Bromine | ccspublishing.org.cn |

| Bis(trifluoroacetoxyiodo)benzene (BTI) / I₂ | C-3 | Iodine | core.ac.uk |

| Potassium Halide (KX) / Oxone | C-3 | Chlorine, Bromine, or Iodine | ccspublishing.org.cn |

Preparation of Structurally Diverse this compound Libraries

The creation of chemical libraries, which are large collections of small molecules, is a cornerstone of modern drug discovery. openaccessjournals.com These libraries provide a diverse set of compounds for screening to identify new therapeutic agents. openaccessjournals.com For the this compound scaffold, the goal is to generate a wide array of analogs by systematically modifying different parts of the molecule. This can be achieved through two main approaches: diversity-oriented synthesis (DOS), which aims to cover a broad chemical space with structurally varied compounds, and the creation of focused libraries designed to interact with specific biological targets. openaccessjournals.com

Scaffold-Based Methodologies for Compound Diversification

The chromone ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. core.ac.ukresearchgate.net This makes it an ideal starting point for scaffold-based diversification. This approach uses the core this compound structure as a template and attaches various functional groups and side chains at specific positions to generate a library of related molecules. gu.se

A powerful demonstration of this methodology is the use of chromone and chroman-4-one scaffolds to develop peptidomimetics. gu.se In this work, synthetic modifications were systematically made at the 2-, 3-, 6-, and 8-positions of the chromone framework. gu.se By attaching different amino acid side chains as substituents, researchers can create molecules that mimic the structure and function of peptide turns. gu.se This scaffold-based approach allows for the efficient generation of multiple molecular scaffolds, which increases the structural diversity of the compound collection and enhances the probability of discovering molecules that can interact with a wide range of biological targets. cam.ac.uk

Synthesis of Analogs for Structure-Activity Relationship Studies

A primary objective for synthesizing libraries of chromone derivatives is to conduct structure-activity relationship (SAR) studies. ijrpc.com SAR studies involve systematically altering the structure of a lead compound and evaluating how these changes affect its biological activity. This process is essential for optimizing the potency and selectivity of drug candidates.

For the this compound scaffold, this involves creating a series of analogs where substituents at various positions (e.g., C-2, C-3, C-8) are modified. For instance, in a study on substituted chromone and chroman-4-one derivatives as enzyme inhibitors, it was found that the presence of substituents at the 6- and 8-positions was crucial for activity. acs.org Specifically, a compound with a 6-chloro substituent showed a decrease in activity compared to a 6,8-disubstituted analog, while replacing the 6-chloro group with an electron-donating methoxy (B1213986) group further diminished inhibitory function. acs.org Such findings are critical for understanding the molecular requirements for biological activity and for guiding the design of more effective compounds. The synthesis of analogs like Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones provides direct access to molecules that can be used in these vital SAR investigations. researchgate.netacs.org

Reactivity and Mechanistic Investigations of 6 Chlorochromone

Reactions of the Pyrone Ring in 6-Chlorochromone

The γ-pyrone ring is the most reactive part of the chromone (B188151) scaffold, primarily due to the presence of an electrophilic C2-C3 double bond and a carbonyl group at C4.

Nucleophilic Addition and Ring-Opening Processes

The pyrone ring of this compound is susceptible to nucleophilic attack, often leading to the opening of the heterocyclic ring. researchgate.net This reactivity is a hallmark of the chromone system. The C2 position is particularly electrophilic and readily attacked by nucleophiles. ijlemr.com This initial attack is often followed by cleavage of the pyrone ring, which can then undergo further transformations. researchgate.net

A variety of nitrogen-based nucleophiles react with this compound and its derivatives, leading to diverse heterocyclic products.

Hydrazine (B178648): The reaction of this compound derivatives with hydrazine hydrate (B1144303) typically results in the formation of pyrazole (B372694) compounds. nih.govmdpi.comresearchgate.netsemanticscholar.org The process begins with a nucleophilic attack at the C2 position, followed by ring opening and subsequent cyclization to form the stable pyrazole ring.

Hydroxylamine (B1172632): Treatment with hydroxylamine hydrochloride can lead to the formation of isoxazole (B147169) derivatives through a similar ring-opening and recyclization mechanism. researchgate.net

Other Nucleophiles: Reactions have also been documented with various amines and other nucleophiles, which can lead to a range of products depending on the reaction conditions. ijlemr.comfigshare.com For instance, the reaction of 3-formyl-6-chlorochromone with p-phenylenediamine (B122844) can yield either a mono- or bis-imine compound depending on the stoichiometry. eurjchem.com

The general mechanism for these transformations involves a nucleophilic 1,4-attack on the α,β-unsaturated ketone system of the pyrone ring, leading to a ring-opened intermediate that subsequently cyclizes. researchgate.net

Intramolecular Cyclization Mechanisms

While intermolecular reactions often lead to ring opening, intramolecular cyclizations are also possible, typically requiring a suitably positioned functional group on the chromone structure. These reactions, such as the Dieckmann cyclization, involve the intramolecular condensation of a diester to form a cyclic β-keto ester. libretexts.orgopenstax.org For a this compound derivative to undergo such a reaction, it would first need to be functionalized with appropriate groups that can act as internal nucleophiles and electrophiles.

For example, a derivative of this compound containing a diester functionality could theoretically undergo an intramolecular Claisen condensation to form a new fused ring system. libretexts.orgopenstax.org The mechanism involves the formation of an enolate which then attacks the second ester group within the same molecule, leading to a cyclic product. openstax.org

Role of the Chloro-Substituent on Reactivity

The chlorine atom at the 6-position is not a passive spectator; it actively modulates the reactivity of the entire chromone nucleus through its electronic effects.

Impact on Electrophilic and Nucleophilic Reactions

The electronic influence of the 6-chloro substituent has a significant impact on the course of chemical reactions.

Electrophilic Reactions: The electron-withdrawing nature of the chlorine atom deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution, making these reactions less favorable compared to unsubstituted chromone.

Nucleophilic Reactions: Conversely, the chloro group enhances the electrophilicity of the pyrone ring. beilstein-journals.org This heightened electrophilicity makes this compound more susceptible to nucleophilic attack at the C2 position. beilstein-journals.orgresearchgate.net This effect is evident in reactions with diamines, where this compound derivatives readily form bis-adducts, indicating a higher reactivity compared to derivatives with electron-donating groups. researchgate.net Good yields in certain condensation reactions are also attributed to the increased electrophilicity of the chromone due to the electron-withdrawing effect of the chlorine atom. beilstein-journals.org

Reactive Intermediates in this compound Transformations

The conversion of this compound into various products proceeds through a series of short-lived reactive intermediates. The specific intermediates formed depend on the reactants and conditions.

In many nucleophilic addition reactions, the initial step is the formation of a tetrahedral intermediate at the C2 carbon following the attack of the nucleophile. libretexts.orglibretexts.org This intermediate is often unstable and quickly proceeds to the ring-opened form. researchgate.net In some multi-step or cascade reactions, multiple distinct intermediates can be formed and consumed in situ. For a reaction to proceed efficiently through multiple intermediates, their rates of formation must be comparable to avoid the decomposition or side-reaction of one intermediate before it can react with another. nih.gov

In reactions involving strong bases and appropriate leaving groups, the formation of highly reactive species like arynes is a theoretical possibility, although transformations involving the pyrone ring are more common. More typically, reactions proceed through intermediates like enolates, iminiums, or oxonium ions, especially in acid-catalyzed processes. libretexts.orgnih.gov For instance, the mechanism of acetal (B89532) formation from a carbonyl group involves the formation of a protonated hemiacetal and then an oxonium ion intermediate. libretexts.org The study and characterization of these transient species often rely on mechanistic investigations and computational methods, such as DFT calculations, to elucidate the reaction pathways. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 6 Chlorochromone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic compounds. researchgate.net For 6-chlorochromone, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide unambiguous data for structural confirmation. researchgate.net

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, displays characteristic signals for each proton in the molecule. gazi.edu.tr The chemical shifts and splitting patterns are influenced by the electronic environment of the protons, which is dictated by the chromone (B188151) core, the carbonyl group, and the electron-withdrawing chlorine atom at the C-6 position.

The aromatic protons on the benzene (B151609) ring and the vinylic protons on the pyran ring appear at distinct chemical shifts. For instance, in a study using a 300 MHz spectrometer with DMSO as the solvent, the proton signals for this compound were observed and assigned. gazi.edu.tr The analysis of these signals, including their multiplicity (singlet, doublet, etc.) and coupling constants, allows for the precise assignment of each proton to its position on the molecular structure. libretexts.org

| Proton | Chemical Shift (ppm) |

|---|---|

| H-2 | 8.56 |

| H-3 | 6.38 |

| H-5 | 8.00 |

| H-7 | 7.82 |

| H-8 | 7.69 |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms within the molecule. hw.ac.ukcognitoedu.org In this compound, the spectrum shows distinct signals for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the pyran ring. The chemical shifts are reported relative to a standard like tetramethylsilane (B1202638) (TMS). crunchchemistry.co.uk

The carbonyl carbon (C-4) is characteristically deshielded and appears at a high chemical shift, typically above 170 ppm. crunchchemistry.co.uk The carbon atom bonded to the chlorine (C-6) also shows a specific chemical shift influenced by the halogen's electronegativity. researchgate.net The remaining carbon signals can be assigned based on their electronic environment and by comparison with data from related chromone structures. hw.ac.ukcrunchchemistry.co.uk

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 | 156.4 |

| C-3 | 112.5 |

| C-4 | 176.6 |

| C-4a | 124.6 |

| C-5 | 126.8 |

| C-6 | 130.9 |

| C-7 | 135.2 |

| C-8 | 120.1 |

| C-8a | 154.9 |

Proton NMR (¹H NMR) Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopyresearchgate.netacs.org

Vibrational spectroscopy, specifically IR and FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net For this compound, the FT-IR spectrum provides clear evidence for its key structural features. researchgate.netgazi.edu.tr

The most prominent absorption band is typically the stretching vibration of the carbonyl group (C=O) of the γ-pyrone ring, which appears in the region of 1635-1662 cm⁻¹. mdpi.comorientjchem.org Other significant bands include those for aromatic C=C stretching, C-O-C (ether) stretching, and the C-Cl stretching vibration. researchgate.netmdpi.com A detailed vibrational analysis, often supported by theoretical calculations like Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular vibration. researchgate.netdntb.gov.ua

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1645 |

| C=C Aromatic Stretch | 1608, 1471 |

| C-O-C Stretch | 1223 |

| C-H Aromatic Bending | 887, 831 |

| C-Cl Stretch | 679 |

Mass Spectrometry Techniquesresearchgate.netgazi.edu.tr

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. acs.org

The analysis of complex mixtures containing various chromone derivatives is effectively achieved using hyphenated techniques like UPLC-ESI-QTOF-MS. mdpi.commdpi.com UPLC provides high-resolution separation of the components in a mixture, which are then introduced into the mass spectrometer. frontiersin.org

Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), allowing for the determination of the molecular weight of each derivative. mdpi.com The Quadrupole Time-of-Flight (QTOF) analyzer offers high mass accuracy, enabling the confident determination of the elemental formula for each separated compound. researchgate.net This method has been successfully applied to identify various 2-(2-phenylethyl)chromone (B1200894) derivatives in complex natural extracts like agarwood, distinguishing between different structural analogues based on their accurate mass and retention times. mdpi.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected precursor ions, providing valuable structural information. researchgate.net The fragmentation patterns of chromone derivatives are well-characterized and often follow specific pathways. acs.orgajol.info

A common fragmentation pathway for the chromone nucleus is the retro-Diels-Alder (RDA) reaction. acs.orgajol.info This process involves the cleavage of the pyrone ring, leading to characteristic fragment ions. Other observed fragmentations include the loss of small neutral molecules such as carbon monoxide (CO). researchgate.netajol.info The presence of substituents, such as the chlorine atom in this compound derivatives, influences the fragmentation pathways and the relative abundance of the resulting fragment ions, providing further clues to the substituent's position on the chromone core. ajol.info The analysis of these fragmentation patterns is a powerful tool for the structural characterization of novel chromone derivatives. core.ac.uklibguides.com

Ultra-Performance Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-QTOF-MS) for Derivative Identification

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometric structure and conformational preferences of molecules in the gas phase. By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, the principal moments of inertia of a molecule can be determined with exceptional accuracy. This experimental data is fundamental for establishing the three-dimensional arrangement of atoms.

For a molecule like this compound, conformational analysis begins with theoretical predictions using quantum chemical calculations, such as Density Functional Theory (DFT). dntb.gov.uaresearchgate.net These calculations help identify potential stable conformers and predict their rotational constants and dipole moments, which are crucial for guiding the experimental search for the rotational spectrum. frontiersin.org Theoretical studies on halogen-substituted chromones have utilized methods like B3LYP/6-311++G(d,p) to optimize geometries and predict spectroscopic parameters. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, especially from complex matrices. wikipedia.org These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate and quantify compounds in a mixture. openaccessjournals.comresearchgate.net Developing a robust HPLC method for this compound requires careful optimization of several key parameters to achieve good resolution, sensitivity, and accuracy. openaccessjournals.com

Stationary Phase: The most common choice for chromone analysis is a reversed-phase (RP) column, such as a C18 column. ejgm.co.uk The nonpolar nature of the C18 stationary phase allows for effective separation of moderately polar compounds like chromones based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of a polar solvent (like water, often with a pH modifier like formic or acetic acid) and a less polar organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. ejgm.co.uk The gradient allows for the efficient elution of a wide range of compounds with varying polarities.

Detector: A Photodiode Array (PDA) or UV-Vis detector is commonly used, as the chromone ring system possesses a strong chromophore that absorbs UV light. wikipedia.orgejgm.co.uk Detection is often set at a specific wavelength, such as 254 nm, to maximize sensitivity for the analyte. ejgm.co.uk

Method Validation: A developed method must be validated to ensure its reliability. openaccessjournals.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). openaccessjournals.com

The following interactive table summarizes typical parameters for an HPLC method suitable for chromone derivatives.

HPLC Method Parameters for Chromone Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Instrument | HPLC System with Degasser, Pump, Autosampler, and PDA/UV Detector | Standard equipment for liquid chromatography. wikipedia.org |

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. ejgm.co.uk |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) | Elutes compounds with varying polarities effectively. ejgm.co.uk |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. ejgm.co.uk |

| Detection Wavelength | 254 nm | Maximizes the signal for the chromone structure. ejgm.co.uk |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. ejgm.co.uk |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Quantitative Analysis of Multicomponents by Single Marker (QAMS)

The Quantitative Analysis of Multicomponents by Single Marker (QAMS) method is an efficient and economical strategy for the quality control of complex mixtures like herbal medicines, where multiple active components are present but reference standards for all of them may be unavailable or expensive. nih.gov This method has been successfully applied to the analysis of various chromones in medicinal plants. semanticscholar.org

The core principle of QAMS is to use a single, stable, and readily available compound as an internal standard to simultaneously quantify other components in the sample. nih.govsemanticscholar.org This is achieved by calculating the Relative Correction Factor (RCF) for each analyte relative to the single marker. semanticscholar.org The RCF accounts for the differences in detector response between the marker and the other components.

The process involves:

Selecting a Marker: A suitable marker, such as a major and stable chromone in the mixture, is chosen. semanticscholar.org

Calculating RCF: The RCF is established by analyzing standard solutions containing both the marker and the analyte. The RCF is the ratio of their respective responses (peak area) to concentration.

Quantification: In subsequent analyses, only the marker needs to be quantified using an external standard curve. The concentrations of the other chromones are then calculated using their predetermined RCFs and the measured peak area of the marker. semanticscholar.org

Studies have shown that the QAMS method provides results that are not significantly different from the traditional external standard method (ESM), while being more cost-effective and efficient. semanticscholar.orgscispace.com The method has been proven to have good accuracy, repeatability, and stability for the analysis of chromone derivatives. semanticscholar.org

Example RCF Data for QAMS Analysis

| Analyte | Marker Compound | Hypothetical Relative Correction Factor (RCF) | Significance |

|---|---|---|---|

| This compound | Chromone | 1.15 | The detector response for this compound is different from the marker. |

| Cimifugin | 0.98 | The detector response is very similar to the marker. semanticscholar.org | |

| Hamaudol | 1.05 | The detector response is slightly different from the marker. semanticscholar.org |

Chemometric Approaches in Data Analysis of Chromone Derivatives

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.net For chromone derivatives, which often occur in intricate mixtures, chemometric tools are essential for sample differentiation, quality control, and understanding structure-activity relationships. researchgate.netmdpi.comnih.gov

Principal Component Analysis (PCA) for Sample Differentiation

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. researchgate.net In the context of chromone analysis, PCA is applied to data from techniques like HPLC or spectroscopy to differentiate samples based on their chemical profiles. mdpi.complos.org

The analysis transforms the original variables (e.g., peak areas of different chromones) into a new set of uncorrelated variables called Principal Components (PCs). researchgate.net The first few PCs typically capture the majority of the data's variability. By plotting the samples on a scores plot (e.g., PC1 vs. PC2), distinct clusters or groupings can be visualized. mdpi.com

For instance, PCA has been used to:

Classify different clones of "Qi-Nan" agarwood based on the relative content of chromone derivatives and sesquiterpenoids. mdpi.com

Study the dependency between the molecular structure of chromone derivatives and their biological activity. plos.org

Differentiate between wild and cultivated agarwood by analyzing their 2-(2-phenylethyl)chromone profiles. nih.gov

Illustrative PCA Results for Sample Differentiation

| Principal Component | Percentage of Variance Explained | Cumulative Variance | Interpretation |

|---|---|---|---|

| PC1 | 58.59% | 58.59% | Represents the largest source of variation in the dataset, often related to the major chemical differences between sample groups. plos.org |

| PC2 | 28.02% | 86.61% | Represents the second largest source of variation, separating subgroups within the main clusters. plos.org |

| PC3 | 7.15% | 93.76% | Captures smaller, more subtle variations in the data. |

Correlation Analysis and Hierarchical Cluster Analysis (HCA)

Correlation analysis and Hierarchical Cluster Analysis (HCA) are often used in conjunction with PCA to provide deeper insights into the relationships within the data.

Correlation Analysis measures the statistical relationship between two variables. In the study of chromones, it can reveal positive or negative correlations between the contents of different derivatives across a set of samples. plos.org A high positive correlation might suggest they are part of the same biosynthetic pathway, while a negative correlation could indicate a precursor-product relationship. semanticscholar.org

Hierarchical Cluster Analysis (HCA) is another unsupervised method that groups samples based on their similarity. creative-proteomics.com The result is typically visualized as a dendrogram, or tree diagram, where similar samples are joined by branches at lower heights. plos.orguni-hannover.de HCA does not require prior knowledge of the number of clusters and provides an intuitive visualization of the data's structure. uni-hannover.de It has been used alongside PCA to confirm the classification of different batches of traditional medicines based on their chromone content, providing a robust method for quality evaluation. semanticscholar.orgscispace.com The combination of HCA and PCA offers a powerful approach to explore and interpret the complex chemical data of chromone-containing samples. plos.org

Computational and Theoretical Studies on 6 Chlorochromone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of 6-chlorochromone. northwestern.edu These calculations, rooted in quantum mechanics, provide a detailed description of the electron wavefunctions within the molecule. northwestern.edu From this, various properties such as molecular structure (bond lengths and angles), electronic energy, and molecular orbitals can be determined. northwestern.edu

Methods like the Hartree-Fock procedure can be implemented on powerful computers to calculate the electronic structure of molecules. physicsworld.com For chromone (B188151) and its derivatives, including this compound, theoretical investigations often employ methods like multireference perturbation theory (CASPT2) and time-dependent density functional theory (TD-DFT) to analyze optical properties and assign ultraviolet absorption peaks. acs.org The geometry of the molecule is typically optimized at the DFT or complete active space self-consistent field (CASSCF) level to provide a basis for these calculations. acs.org

A study on halogen-substituted chromones, including this compound, utilized Density Functional Theory (DFT) to calculate ground state structure, Fourier Transform Infrared (FT-IR) spectra, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The conformers were optimized using the B3LYP/6-31G(d,p) level of theory, and further analysis of vibrational frequencies and chemical shifts was performed with the B3LYP/6-311++G(d,p) basis set. researchgate.net These theoretical predictions are then compared with experimental data to validate the computational models. researchgate.net

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular properties and reactivity of chemical compounds like this compound. ajchem-a.com DFT allows for the calculation of various quantum chemical descriptors that help in understanding a molecule's behavior. researchgate.net

Key molecular properties and reactivity descriptors calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of HOMO and LUMO are crucial for determining the global reactivity descriptors of a molecule. ekb.eg A smaller energy gap between HOMO and LUMO suggests higher reactivity. ajchem-a.com

Global Reactivity Descriptors: These include chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω). ekb.egmdpi.com These descriptors provide insights into the stability and reactivity of the molecule. mdpi.com For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. ajchem-a.com

Molecular Electrostatic Potential (MEP): The MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ekb.egmdpi.com

Fukui Functions: These are used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com

In a study of halogen-substituted chromones, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine harmonic vibrational frequencies and potential energy distribution. researchgate.net For other halogenated compounds, DFT has been used to show that halogen substitution can influence properties like the chemical potential and electrophilicity index. chemrxiv.org The choice of the functional and basis set, such as B3LYP with 6-311G(d,p), is critical for obtaining accurate results that correlate well with experimental data. ajchem-a.com

Table 1: Key DFT-Calculated Molecular Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. ajchem-a.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. ajchem-a.com |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies. | A smaller gap indicates higher chemical reactivity. ajchem-a.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. mdpi.com |

| Electronegativity (χ) | The power to attract electrons. | Influences the nature of chemical bonds. ekb.eg |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Indicates the propensity of a molecule to act as an electrophile. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. openaccessjournals.comopenaccessjournals.com This method is instrumental in drug discovery for identifying potential therapeutic compounds and understanding their mechanism of action at a molecular level. openaccessjournals.commdpi.com

For derivatives of chromone, molecular docking studies have been performed to evaluate their binding affinity with various protein targets. nih.gov The process involves preparing the 3D structures of both the ligands (e.g., this compound derivatives) and the target proteins, which are often retrieved from databases like the Protein Data Bank. nih.gov Software such as AutoDock Vina is commonly used to perform the docking simulations, which calculate the binding energy and identify key interactions like hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. nih.gov

In a study on 6-substituted 3-formyl chromone derivatives, molecular docking was used to investigate their potential as anti-diabetic agents by assessing their binding to targets like insulin-degrading enzyme (IDE). nih.gov The results, including binding energies, are often compared to those of known reference drugs to gauge the potential efficacy of the new compounds. nih.gov

Table 2: Steps in a Typical Molecular Docking Simulation

| Step | Description |

| 1. Target Protein Preparation | Retrieval of the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). nih.gov |

| 2. Ligand Preparation | Generation or retrieval of the 3D structure of the ligand. This often involves geometry optimization using quantum chemical methods like DFT. nih.gov |

| 3. Docking Simulation | Using software (e.g., AutoDock Vina) to predict the binding poses of the ligand in the protein's active site. nih.gov A grid box is defined to encompass the binding region. nih.gov |

| 4. Scoring and Analysis | Calculation of binding affinity (e.g., in kcal/mol) using a scoring function. openaccessjournals.com Visualization of the ligand-protein complex to analyze intermolecular interactions. nih.gov |

| 5. Validation | Re-docking of a known ligand to validate the docking protocol. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the conformational changes and dynamic interactions of molecules over time. galaxyproject.org This method is particularly useful for analyzing the flexibility of molecules like this compound and its complexes with biological targets. nih.gov

MD simulations can be used to assess the stability of a protein-ligand complex identified through molecular docking. nih.gov By simulating the movement of atoms over a specific period, researchers can observe whether the ligand remains stably bound in the active site. Key metrics such as the root-mean-square deviation (RMSD) are calculated to quantify the conformational changes of the protein and the ligand throughout the simulation. galaxyproject.org A stable RMSD value over time suggests that the complex is in equilibrium. nih.gov

Conformational analysis using MD can also reveal the different shapes (conformers) a molecule can adopt and the energy barriers between them. nih.gov For cyclic compounds, MD simulations at elevated temperatures can be used to observe ring interconversions and determine the relative stability of different conformations. nih.gov This information is crucial for understanding how the molecule's shape influences its biological activity. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. studysmarter.co.uk Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in predicting the activity of new compounds and guiding the design of more potent and selective molecules. oncodesign-services.comfrontiersin.org

The process involves identifying key structural features and physicochemical properties (descriptors) that are essential for a molecule's activity. oncodesign-services.com For a series of compounds like chromone derivatives, QSAR models establish a mathematical relationship between these descriptors and their measured biological activity. slideshare.net

Computational SAR techniques include:

Molecular Modeling: Building and simulating 3D models of molecules to understand their interactions with biological targets. oncodesign-services.com

Descriptor Calculation: Quantifying various properties such as hydrophobicity, electronic properties, and steric parameters. slideshare.net

Statistical Modeling: Using methods like regression analysis or machine learning to create predictive models. oncodesign-services.com

These models can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. oncodesign-services.com This significantly accelerates the drug discovery process. frontiersin.org

Modeling of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that occur as reactants are converted to products. mt.com Computational modeling, particularly using DFT, is a powerful tool for elucidating these reaction pathways. nih.gov

By calculating the potential energy surface of a reaction, researchers can locate the structures of transition states—the high-energy, fleeting configurations at the peak of the reaction energy barrier. nih.govmit.edu The energy difference between the reactants and the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov

For complex reactions, computational methods can help distinguish between different possible mechanisms, such as SN1 and SN2 in substitution reactions. mt.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. whiterose.ac.uk Recent advances in machine learning are also being applied to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.eduarxiv.org This allows for the high-throughput screening of reaction mechanisms, which is valuable in catalyst design and understanding complex chemical transformations. arxiv.org

Biological Activities and Mechanistic Insights of 6 Chlorochromone Derivatives

Antimicrobial and Antibiofilm Activities.nih.govnih.gov

Derivatives of 6-chlorochromone have shown notable activity against various microorganisms, including bacteria and fungi. nih.govnih.gov Their ability to inhibit both planktonic cell growth and biofilm formation makes them promising candidates for further investigation in the context of infectious diseases. nih.govnih.gov

Inhibition of Bacterial Growth and Biofilm Formation.nih.govnih.gov

Studies have demonstrated that certain this compound derivatives are effective in inhibiting the growth of pathogenic bacteria and preventing the formation of biofilms. nih.govnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which provides them with increased resistance to antimicrobial agents and the host immune system. nih.govmdpi.com

One notable derivative, 6-chloro-3-formylchromone (B182501) (6C3FC), has been identified as a potent antibacterial and antibiofilm compound. nih.govnih.gov Research has shown that 6C3FC exhibits a minimum inhibitory concentration (MIC) of 20 µg/mL against the planktonic cell growth of Vibrio parahaemolyticus and Vibrio harveyi. nih.govnih.govresearchgate.net Furthermore, it dose-dependently inhibits biofilm formation in these bacterial species. nih.govnih.govresearchgate.net Another derivative, 3-bromo-6-chlorochromone, has also shown inhibitory effects on these bacteria, though at a higher MIC range of 50-200 µg/mL. frontiersin.org

The table below summarizes the antimicrobial activity of selected this compound derivatives against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 6-chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 |

| Vibrio harveyi | 20 | |

| 3-bromo-6-chlorochromone | Vibrio parahaemolyticus | 75 |

| Vibrio harveyi | 50 |

Modulation of Bacterial Virulence Factors (e.g., motility, protease activity, fimbrial agglutination, indole (B1671886) production).benchchem.com

Beyond inhibiting growth, this compound derivatives can also interfere with various virulence factors that contribute to bacterial pathogenicity. nih.govnih.gov Virulence factors are molecules produced by pathogens that enable them to colonize a host, evade the immune system, and cause disease. sci-hub.semdpi.com

At a concentration of 20 µg/mL, 6-chloro-3-formylchromone has been shown to decrease several virulence factors in Vibrio parahaemolyticus, including:

Swimming motility: The ability of bacteria to move through liquid environments. nih.govnih.gov

Protease activity: The production of enzymes that can degrade proteins, contributing to tissue damage. nih.govnih.gov

Fimbrial agglutination: The clumping of bacteria mediated by fimbriae, which are hair-like appendages involved in adhesion. nih.govnih.gov

Indole production: Indole is a signaling molecule that can influence various bacterial processes, including biofilm formation. nih.govnih.govfrontiersin.org

By modulating these virulence factors, this compound derivatives can potentially reduce the ability of bacteria to cause infection. mdpi.com

Impact on Quorum Sensing and Biofilm Formation Gene Expression (e.g., luxS, opaR).benchchem.com

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. mdpi.comnih.govfrontiersin.org This system plays a crucial role in regulating various processes, including biofilm formation and the expression of virulence factors. plos.orgfrontiersin.org

Effects on Pathogenicity Genes (e.g., tdh) and Membrane Integrity Genes (e.g., vmrA).benchchem.com

In addition to their effects on quorum sensing, halogenated formylchromones have been shown to impact the expression of genes directly involved in pathogenicity and membrane integrity. nih.govnih.gov

The most active compound in one study, 6-bromo-3-formylchromone (6B3FC), was found to inhibit the expression of the tdh gene in Vibrio parahaemolyticus. nih.govnih.gov The tdh gene encodes the thermostable direct hemolysin, a major virulence factor responsible for the gastroenteritis caused by this bacterium. semanticscholar.org

Furthermore, 6B3FC also inhibited the expression of the vmrA gene. nih.govnih.gov This gene is associated with membrane integrity, and its downregulation could potentially compromise the bacterial cell membrane, leading to increased susceptibility to external stressors. semanticscholar.org

Mechanisms of Action Against Specific Bacterial Strains (e.g., Vibrio parahaemolyticus, Vibrio harveyi).benchchem.com

The antimicrobial and antibiofilm activities of this compound derivatives against Vibrio parahaemolyticus and Vibrio harveyi appear to be multifaceted. nih.govnih.gov These bacteria are significant foodborne pathogens, particularly in seafood, and can cause vibriosis in marine organisms. nih.govresearchgate.net

The primary mechanism of action involves the inhibition of planktonic cell growth and the disruption of biofilm formation. nih.govnih.gov As previously mentioned, 6-chloro-3-formylchromone (6C3FC) demonstrates a significant inhibitory effect on both of these processes at a concentration of 20 µg/mL. nih.govnih.govresearchgate.net

Anticancer Potential and Mechanisms.nih.govnih.gov

In addition to their antimicrobial properties, certain this compound derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov Research has focused on their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms. nih.govresearchgate.net

A study involving the synthesis of novel 6-chloro- and 6-fluorochromone (B11588) derivatives revealed their potential as topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that are essential for DNA replication and are often targeted in cancer therapy. nih.gov The synthesized compounds, including 6-chloro-2-pyrrolidino-/morpholino-/piperidino-/N-methylpiperazino-3-formyl-chromones, displayed promising anticancer activity in both in vitro and in vivo models using Ehrlich ascites carcinoma (EAC) cells. nih.gov These findings suggest that these derivatives could serve as valuable "leads" for the design of new anticancer drugs. nih.gov

Another derivative, 2-amino-6-chloro-3-formylchromone (B1269932), has been shown to induce significant apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in human leukemia cells. This highlights its potential as a cytotoxic agent against cancer cells. Chalcone (B49325) derivatives, which share a structural similarity with chromones, have also been extensively studied for their anticancer properties, with many exhibiting anti-inflammatory and antiproliferative activities. nih.govbezmialem.edu.tr

The table below provides an overview of the anticancer potential of selected this compound derivatives.

| Compound/Derivative Class | Cancer Cell Line/Model | Observed Effect | Potential Mechanism |

| 6-Chloro-2-substituted-3-formyl-chromones | Ehrlich ascites carcinoma (EAC) cells | Promising anticancer activity | Topoisomerase inhibition |

| 2-Amino-6-chloro-3-formylchromone | Human leukemia cells | Significant apoptosis, G2/M cell cycle arrest | Cytotoxicity |

Interference with Tubulin-Microtubule Equilibrium

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. nih.gov The dynamic equilibrium between tubulin polymerization and depolymerization is crucial for their function. nih.gov Disruption of this balance can lead to mitotic arrest and cell death, making tubulin an attractive target for anticancer drug development. oncotarget.com

Chalcones, which are precursors in the synthesis of chromones, have been investigated for their ability to interfere with the tubulin-microtubule equilibrium. gu.seresearchgate.net Studies have shown that certain synthetic chalcone derivatives can destabilize tubulin assembly. gu.seresearchgate.net Interestingly, one chalcone compound was found to stabilize microtubules to a similar extent as the well-known anticancer drug docetaxel, marking it as the first chalcone with microtubule-stabilizing activity. gu.se Molecular docking studies have been employed to understand the interactions of these chalcones with β-tubulin, focusing on their binding modes and potential interaction sites. gu.se

Some novel chromene derivatives have been shown to disrupt the polymerization of microtubules, leading to mitotic arrest and subsequent cell death in triple-negative breast cancer (TNBC) cells. mdpi.com Similarly, new 6- and 7-heterocyclyl-1H-indole derivatives have demonstrated potent inhibition of tubulin polymerization. nih.gov

Kinase Inhibition (e.g., p38α, MEK1, CDK, PKC, DAPK-1, tyrosine kinases)

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery.

p38α Mitogen-Activated Protein Kinase (MAPK): Derivatives of this compound have been identified as potent inhibitors of p38α MAPK, a key enzyme in a signaling cascade that responds to stress stimuli. For instance, 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives with an amino group at the 2-position of the pyridyl moiety have shown p38α inhibition with IC50 values in the low nanomolar range (e.g., IC50 = 17 nM). researchgate.net These inhibitors demonstrated high selectivity and effectively inhibited p38 signaling in human breast cancer cells. researchgate.net Furthermore, certain benzofuran (B130515) derivatives synthesized from chromone (B188151) precursors exhibited significant inhibitory potency against p38α MAP kinase, with IC50 values as low as 0.04 µM. researchgate.net

MEK1/2: Mitogen-activated protein kinase kinases MEK1 and MEK2 are central to the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactive in cancer. Chromone-based derivatives have been developed as allosteric inhibitors of MEK1. Starting from the lead compound PD98059, structural modifications on the chromone scaffold have yielded derivatives that inhibit MEK1 activation with IC50 values as low as 30 nM in vitro. researchgate.net Some of these compounds also inhibit MEK1/2 activity in cellular assays at nanomolar concentrations (73-97 nM). researchgate.net

Cyclin-Dependent Kinases (CDKs): The MEK/ERK pathway can influence the assembly of cyclin D-dependent kinase-4 (CDK4). nih.gov Activation of this pathway induces the expression of cyclin D1, which then assembles with CDK4. nih.gov

Protein Kinase C (PKC) and Tyrosine Kinases: The small-molecule kinase inhibitor PKC412 is known to block protein kinase C (PKC), as well as vascular endothelial growth factor receptors and other class III receptor tyrosine kinases like FLT3. nih.gov While FLT3 expression is downregulated in pancreatic cancer, PKC412 has shown to inhibit cell growth and induce programmed cell death in pancreatic cancer cell lines. nih.gov

Induction of Cell Cycle Arrest

The ability to halt the cell cycle is a key mechanism for many anticancer agents. Several derivatives of this compound have been shown to induce cell cycle arrest, often at the G2/M phase.

For example, a benzofuran derivative was found to induce cell growth arrest at the G2/M phase in MCF-7 breast cancer cells, preventing the mitotic cycle. researchgate.net Similarly, treatment of human leukemia cells with 2-amino-6-chloro-3-formylchromone resulted in significant cell cycle arrest at the G2/M phase. Novel chromene derivatives have also been observed to cause a robust increase in the population of G2/M-arrested triple-negative breast cancer cells. mdpi.com Furthermore, certain harmine (B1663883) derivatives have been shown to arrest the cell cycle in the G2/M phase in MDA-MB-231 breast cancer cells. researchgate.net

Activation of Apoptosis Pathways (e.g., caspases)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. biolegend.com It is executed by a family of proteases called caspases. rndsystems.com There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3, -6, and -7. biolegend.comcreative-diagnostics.comnih.gov

Several this compound derivatives have been shown to induce apoptosis in cancer cells. Treatment with 2-amino-6-chloro-3-formylchromone led to significant apoptosis in human leukemia cells. Structure-activity relationship (SAR) studies have indicated that chloro-substituted derivatives exhibit superior pro-apoptotic activity compared to 6-fluoro or 6-methyl analogs.

Mechanistically, a benzofuran derivative was found to activate caspase-7, an executioner caspase, in MCF-7 cells. researchgate.net Caspase-3 is considered a key executioner caspase, activated by initiator caspases like caspase-8 and caspase-9. rndsystems.comcreative-diagnostics.com Activated caspase-3 is responsible for many of the biochemical and morphological changes associated with apoptosis, including DNA fragmentation. creative-diagnostics.com Novel chromene derivatives have been shown to induce apoptotic cell death through the activation of the extrinsic pathway. mdpi.com Furthermore, some harmine derivatives can induce apoptosis in a concentration-dependent manner. researchgate.net

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their misregulation is implicated in numerous diseases. tue.nlfrontiersin.org The modulation of PPIs with small molecules represents a promising therapeutic strategy. nih.govnih.gov While the direct modulation of PPIs by this compound itself is not extensively documented, the broader class of chromone derivatives and related compounds have been studied in this context. For example, a synthetic condensate platform has been developed to study PPIs and identify molecular glues that can stabilize them. tue.nl

The interaction between proteins is often characterized by large, flat surfaces, making them challenging targets for small molecules. nih.gov However, "hot spots" of key residues can be targeted. frontiersin.org Peptides and their derivatives are often used as a starting point for designing PPI modulators. nih.gov

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. nih.gov Chromone derivatives have been recognized for their anti-inflammatory properties. mdpi.comderpharmachemica.com

A series of amide compounds with a chromone nucleus were designed and synthesized, with some exhibiting potent anti-inflammatory activity. nih.gov One compound, in particular, showed optimal inhibitory activity against the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW264.7 cells, with an EC50 value of 5.33 ± 0.57 μM. nih.gov Structure-activity relationship studies revealed that electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone parent nucleus, can enhance anti-inflammatory activity. nih.gov The anti-inflammatory effect of these compounds is thought to be mediated by the amide bond. nih.gov

Other studies have also highlighted the anti-inflammatory potential of chromone derivatives, evaluating their effects in models such as carrageenan-induced paw edema in rats. mdpi.comrjsocmed.com

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can counteract this damage. Chromone derivatives have been investigated for their antioxidant potential. derpharmachemica.comnih.gov

A study evaluating fifteen chromonylrhodamine derivatives found that eleven of them exhibited significant antioxidant activity against superoxide (B77818) anion radicals, with a 71-94% decrease in chemiluminescence at a concentration of 1 mmol/L. nih.gov These compounds also showed inhibitory effects on hydroxyl radicals. nih.gov Three of these derivatives displayed a very good antioxidant response towards the DPPH radical. nih.gov These findings suggest that chromone compounds can act as effective free radical scavengers. nih.gov The 3-formylchromone structure is a key precursor in the synthesis of many chromone derivatives, and flavones, which share the chromone nucleus, are well-known for their antioxidant properties. frontiersin.org

Neuroprotective Activity

Chromone derivatives, a class of compounds to which this compound belongs, have garnered attention for their potential biological activities, including neuroprotective effects. derpharmachemica.comresearchgate.net Research into various substituted chromones has highlighted their promise in the context of neurodegenerative disorders. acs.org While direct studies focusing exclusively on the neuroprotective activity of this compound are not extensively detailed in the provided context, the broader family of chromones is recognized for this potential. derpharmachemica.comresearchgate.net

The neuroprotective potential of chromone derivatives is often linked to their antioxidant properties and their ability to inhibit certain enzymes involved in neurodegeneration. acs.orgnih.gov For instance, certain chromone and chroman-4-one derivatives have been synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases, including neurodegenerative disorders. acs.org The exploration of indole-based compounds with neuroprotective properties also provides a parallel, suggesting that heterocyclic compounds are a rich area for the discovery of agents that can counter oxidative stress and amyloid aggregation in neuronal cells. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to this core structure impact various biological effects, including antibacterial and enzyme-inhibiting activities. nih.govcore.ac.uk

In the context of antibacterial activity, the position of hydroxyl groups on the chromanone ring has been shown to be a critical determinant. For example, derivatives with a hydroxyl group at the 6- or 7-position demonstrated potent antibacterial activity against Gram-positive bacteria. In contrast, a regioisomer with a 5-hydroxy substitution was inactive, likely due to the formation of an intramolecular hydrogen bond with the carbonyl group at the 4-position. nih.govacs.org